3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid
Brand Name: Vulcanchem
CAS No.: 554423-47-1
VCID: VC6973539
InChI: InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+
SMILES: CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2
Molecular Formula: C19H20O5
Molecular Weight: 328.364

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid

CAS No.: 554423-47-1

Cat. No.: VC6973539

Molecular Formula: C19H20O5

Molecular Weight: 328.364

* For research use only. Not for human or veterinary use.

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid - 554423-47-1

Specification

CAS No. 554423-47-1
Molecular Formula C19H20O5
Molecular Weight 328.364
IUPAC Name (E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+
Standard InChI Key SFOZXAJMWIBUNF-PKNBQFBNSA-N
SMILES CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a central phenyl ring substituted at the 3-position with an ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) and at the 4-position with a 2-phenoxyethoxy group (-OCH2CH2OPh\text{-OCH}_2\text{CH}_2\text{OPh}). The acrylic acid moiety (CH2=CHCOOH\text{CH}_2=\text{CHCOOH}) is conjugated to the phenyl ring, imparting planar geometry and π-electron delocalization .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC19H20O5\text{C}_{19}\text{H}_{20}\text{O}_5
Molecular Weight328.4 g/mol
IUPAC Name(E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid
SMILES NotationCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=CC=C2

The stereochemistry is defined by the EE-configuration of the acrylic acid double bond, as indicated by the /C=C/\text{/C=C/} notation in the SMILES string .

Chemical Properties

Physicochemical Parameters

The compound’s solubility is influenced by its polar functional groups. The acrylic acid moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), while the aromatic and ether groups contribute to limited solubility in nonpolar solvents. Stability studies suggest susceptibility to hydrolysis under acidic or alkaline conditions due to the ester and ether linkages.

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionSource
LogP (Partition Coefficient)~2.8 (estimated)
Hydrogen Bond Donors1 (acrylic acid -OH)
Hydrogen Bond Acceptors5 (ether O, carbonyl O)

Reactivity Profile

  • Acid-Base Behavior: The acrylic acid group (pKa4.5\text{pKa} \approx 4.5) deprotonates in basic media, forming a conjugate base .

  • Electrophilic Substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the ethoxy group.

  • Oxidation: The allylic position in the acrylic acid chain is prone to oxidation, forming epoxy or diol derivatives.

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a three-step sequence:

  • Williamson Ether Synthesis: Reaction of 3-ethoxy-4-hydroxyphenylacrylic acid with 2-phenoxyethyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 to install the phenoxyethoxy group.

  • Esterification: Protection of the acrylic acid group as a methyl ester using CH3I\text{CH}_3\text{I} and NaH\text{NaH}.

  • Deprotection: Acid-catalyzed hydrolysis of the ester to regenerate the carboxylic acid.

Table 3: Key Reaction Conditions

StepReagents/ConditionsYield (%)
12-Phenoxyethyl bromide, K2CO3\text{K}_2\text{CO}_3, DMF, 80°C65–70
2CH3I\text{CH}_3\text{I}, NaH\text{NaH}, THF, 0°C85–90
3HCl\text{HCl}, H2O/EtOH\text{H}_2\text{O}/\text{EtOH}, reflux95

Analytical Validation

  • HPLC: Purity >98% confirmed using a C18 column with UV detection at 254 nm.

  • Mass Spectrometry: ESI-MS shows [M-H][\text{M-H}]^- ion at m/zm/z 327.1, consistent with the molecular weight .

Applications and Biological Relevance

Medicinal Chemistry

The compound’s structural similarity to anti-inflammatory agents (e.g., COX-2 inhibitors) suggests potential as a lead compound. The phenoxyethoxy group may enhance membrane permeability, while the acrylic acid moiety could modulate enzyme binding.

Materials Science

As a monomer, the compound could polymerize via radical-initiated vinyl addition, forming polyacrylates with tailored thermal and mechanical properties.

Comparison with Structural Analogues

Table 4: Comparative Analysis of Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acidC19H20O5\text{C}_{19}\text{H}_{20}\text{O}_5328.4 Acrylic acid, ethoxy, phenoxy
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acidC21H24O6\text{C}_{21}\text{H}_{24}\text{O}_6372.4Acrylic acid, ethoxy, 4-ethoxyphenoxy
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acidC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4208.2 Acrylic acid, ethoxy, phenol

The additional ethoxy group in the second compound increases molecular weight by 44 g/mol and enhances lipophilicity (LogP3.5\text{LogP} \approx 3.5).

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